REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([F:12])[CH:11]=1)[C:5]([NH:7][NH2:8])=O.[CH3:13][N:14]=[C:15]=[S:16].C([O-])(O)=O.[Na+].Cl>CC(O)C.O>[F:1][C:2]1[CH:3]=[C:4]([C:5]2[N:14]([CH3:13])[C:15](=[S:16])[NH:8][N:7]=2)[CH:9]=[C:10]([F:12])[CH:11]=1 |f:2.3|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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FC=1C=C(C(=O)NN)C=C(C1)F
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Name
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|
Quantity
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2.1 g
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Type
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reactant
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Smiles
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CN=C=S
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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CC(C)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to r.t.
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Type
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FILTRATION
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Details
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the formed precipitate was filtered off
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Type
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TEMPERATURE
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Details
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the mixture was heated to 70° C. for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to r.t.
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Type
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FILTRATION
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Details
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the title compound, 6.4 g (97%), was collected by filtration
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Name
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Type
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|
Smiles
|
FC=1C=C(C=C(C1)F)C=1N(C(NN1)=S)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |